molecular formula C20H31NO6S B14258020 2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid CAS No. 173740-85-7

2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid

Cat. No.: B14258020
CAS No.: 173740-85-7
M. Wt: 413.5 g/mol
InChI Key: JKZLOWDYIRTRJZ-UHFFFAOYSA-N
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Description

2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid is a complex organic compound that features a benzene ring substituted with a sulfonic acid group and an ester linkage to a hexanoyl group, which is further substituted with an octanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid typically involves multi-step organic reactions. One common approach is to start with the sulfonation of benzene to introduce the sulfonic acid group. This can be achieved using concentrated sulfuric acid . The next step involves the formation of the ester linkage, which can be done through a nucleophilic substitution reaction between the sulfonic acid derivative and a hexanoyl chloride. Finally, the octanoylamino group is introduced via an amide formation reaction, typically using octanoyl chloride and a suitable amine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule into simpler components.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonic acid group to a sulfonate.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the ester and amide linkages can engage in covalent bonding with other molecules. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, enhancing its utility in diverse fields.

Properties

CAS No.

173740-85-7

Molecular Formula

C20H31NO6S

Molecular Weight

413.5 g/mol

IUPAC Name

2-[6-(octanoylamino)hexanoyloxy]benzenesulfonic acid

InChI

InChI=1S/C20H31NO6S/c1-2-3-4-5-7-14-19(22)21-16-11-6-8-15-20(23)27-17-12-9-10-13-18(17)28(24,25)26/h9-10,12-13H,2-8,11,14-16H2,1H3,(H,21,22)(H,24,25,26)

InChI Key

JKZLOWDYIRTRJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)O

Origin of Product

United States

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